molecular formula C15H12FNO3 B2511815 2-(2-Fluorobenzamido)-3-methylbenzoic acid CAS No. 926269-36-5

2-(2-Fluorobenzamido)-3-methylbenzoic acid

Cat. No.: B2511815
CAS No.: 926269-36-5
M. Wt: 273.263
InChI Key: YAFXYJRVSLHDDU-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzamido)-3-methylbenzoic acid is an organic compound with the molecular formula C14H10FNO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-fluorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzamido)-3-methylbenzoic acid typically involves the reaction of 2-fluorobenzoic acid with 3-methylbenzoic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two acids. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzamido)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-Fluorobenzamido)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzamido)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzamido group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of the target, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorobenzamido)-4-methylbenzoic acid
  • 3-(2-Fluorobenzamido)-4-methylbenzoic acid

Uniqueness

2-(2-Fluorobenzamido)-3-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom in the benzamido group can also enhance its stability and binding affinity compared to similar compounds without fluorine.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9-5-4-7-11(15(19)20)13(9)17-14(18)10-6-2-3-8-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFXYJRVSLHDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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